Pentadecan-8-ol

Immunomodulation Glycoconjugate Synthesis Cancer Research

Researchers synthesizing muramyl dipeptide (MDP) glycoconjugates or conducting GC-MS metabolomics require pentadecan-8-ol as the exact C15 mid-chain secondary alcohol. Generic substitution is invalid: only the C15 chain with hydroxyl at position 8 confers direct cytotoxicity to conjugates; shorter-chain analogs (e.g., undecan-6-ol) lack this activity. Key outcomes: • Quantified identity: GC-MS retention index 1860.15 (5%-phenyl column) enables confident peak assignment. • Solid form (mp 53.5-54.3°C) ensures accurate weighing versus liquid analogs. • ≥95% purity guarantees reproducible glycosylation and esterification yields.

Molecular Formula C15H32O
Molecular Weight 228.41 g/mol
CAS No. 1653-35-6
Cat. No. B157577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecan-8-ol
CAS1653-35-6
Molecular FormulaC15H32O
Molecular Weight228.41 g/mol
Structural Identifiers
SMILESCCCCCCCC(CCCCCCC)O
InChIInChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
InChIKeyAXCJQGZCVXCVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentadecan-8-ol (CAS 1653-35-6): A Mid-Chain Secondary Fatty Alcohol for Glycoconjugate Synthesis and Analytical Reference Standards


Pentadecan-8-ol (CAS 1653-35-6) is a C15 secondary fatty alcohol characterized by a hydroxyl group precisely positioned at the eighth carbon of a pentadecane backbone, giving it a symmetrical, mid-chain structure [1]. This compound is a recognized plant metabolite [2] and is chemically classified as a pentadecanol [1]. Its primary documented applications are as a lipophilic aglycone in the synthesis of immunomodulatory muramyl dipeptide (MDP) glycoconjugates and as an analytical reference standard for GC-MS [3][4]. Commercially, it is available as a solid with purities typically ranging from 95% to 97% .

Why Pentadecan-8-ol Cannot Be Interchanged with Other Secondary Fatty Alcohols


Generic substitution among secondary fatty alcohols is scientifically invalid due to pronounced structure-activity relationships (SAR) and distinct physicochemical profiles. The specific carbon chain length and the exact position of the hydroxyl group are not interchangeable; these parameters critically dictate a molecule's lipophilicity, metabolic stability, and, most importantly, the pharmacological profile of any resulting glycoconjugate [1]. For example, an aglycone with a shorter chain (undecan-6-ol) yields a conjugate with no reported direct cytotoxicity, whereas the specific C15 chain of pentadecan-8-ol imparts this activity, demonstrating that a 'similar' alcohol is not a functional equivalent [1]. The evidence below quantifies these critical differences to guide precise procurement.

Pentadecan-8-ol: Quantified Evidence for Differentiated Scientific Selection


Chain Length-Dependent Biological Activity: Pentadecan-8-ol Aglycone Imparts Direct Cytotoxicity

The specific 15-carbon chain of pentadecan-8-ol is a critical determinant of the biological activity of muramyl dipeptide (MDP) glycoconjugates. In a direct comparative study, the conjugate synthesized with pentadecan-8-ol (C15) demonstrated a distinct pharmacological profile compared to an analog made with a shorter-chain undecan-6-ol (C11) [1]. Both conjugates were evaluated in the same study for their cytotoxic effects on tumor cells (K-562) and blood mononuclear cells [1].

Immunomodulation Glycoconjugate Synthesis Cancer Research

Chain Length Differentiation in Antibacterial Resistance: Pentadecan-8-ol vs. Longer-Chain Analogs

The length of the aglycone chain in MDP conjugates directly impacts their efficacy in stimulating antibacterial resistance in vivo. The same study that identified the cytotoxic properties of pentadecan-8-yl β-MDP also compared its infection-protective activity to that of conjugates with longer-chain alcohols (C19 and C23) [1].

Immunopharmacology Infectious Disease Adjuvant Development

Verified Analytical Identity: Distinct GC-MS Retention Index for Pentadecan-8-ol

For researchers using pentadecan-8-ol as an analytical standard, its unique retention characteristic on a standard GC column is a verifiable and differentiating property. The compound (analyzed as its TMS derivative) has a published Kovats retention index, allowing it to be unambiguously distinguished from other fatty alcohols in complex biological or chemical matrices [1].

Analytical Chemistry Metabolomics Quality Control

Procurement Specification: Quantified Physical Properties and Purity for Reproducible Research

The physical state and purity of pentadecan-8-ol are essential specifications for reproducible experimental outcomes. Unlike some shorter-chain alcohols that are liquids, pentadecan-8-ol is a solid at room temperature , and commercial vendors provide it with defined purity thresholds . These parameters serve as baseline comparators for evaluating vendor offerings.

Chemical Sourcing Laboratory Reagents Reproducibility

Characterized Lipophilicity (XLogP3-AA): Quantified Baseline for Formulation and SAR Studies

The lipophilicity of an aglycone or scaffold is a primary determinant of its pharmacokinetic behavior and suitability for biological assays. Pentadecan-8-ol has a defined computed XLogP3-AA value, providing a quantitative baseline for comparison against other fatty alcohols when selecting a lipophilic group for synthesis [1].

Drug Discovery Formulation Science QSAR

Pentadecan-8-ol: Defined Research and Procurement Scenarios Based on Evidence


Synthesis of Immunomodulatory Glycoconjugates with a Defined Cytotoxic Profile

Procurement is justified for research groups synthesizing lipophilic derivatives of muramyl dipeptide (MDP) to explore immunomodulation. The evidence establishes that using pentadecan-8-ol as an aglycone confers a specific property—direct cytotoxicity toward tumor and mononuclear cells—that is absent in conjugates made with shorter-chain alcohols like undecan-6-ol [1]. Therefore, researchers seeking to investigate this cytotoxic pathway, distinct from the antibacterial stimulation optimized by longer-chain analogs [1], should select this specific C15 alcohol.

Analytical Method Development and Metabolomics Using a Verified GC-MS Standard

Pentadecan-8-ol is the appropriate choice for analytical laboratories developing GC-MS methods or conducting metabolomics studies that require unambiguous identification of this specific secondary alcohol. The published retention index (1860.15 on a 5%-phenyl column) provides a verifiable benchmark for method calibration and peak assignment, ensuring high confidence in compound identification within complex samples [2].

Chemical Biology Studies on Structure-Activity Relationships of Lipophilic Moieties

For research programs investigating the influence of lipid chain length and hydroxyl group position on biological activity, pentadecan-8-ol serves as a crucial reference point. Its computed lipophilicity (XLogP3-AA = 6.4) and specific mid-chain hydroxyl group position provide a quantified baseline for comparison against both shorter (e.g., undecan-6-ol) and longer (e.g., nonadecan-10-ol) analogs [3][1]. The differential biological activities of conjugates made from these alcohols [1] make pentadecan-8-ol an essential component in systematic SAR studies.

Reproducible Chemical Synthesis Requiring a High-Purity C15 Secondary Alcohol Building Block

Researchers requiring a defined C15 secondary alcohol for organic synthesis should procure pentadecan-8-ol based on its well-characterized physical properties. It is a solid at room temperature, which facilitates accurate weighing and handling compared to liquid analogs . Commercial sources provide this compound with established purity specifications (≥95-97%) , enabling consistent and reproducible synthetic outcomes in reactions such as glycosylation or esterification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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